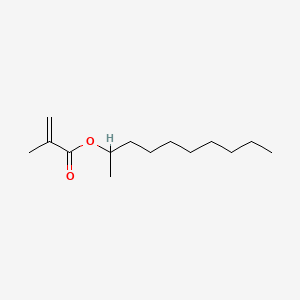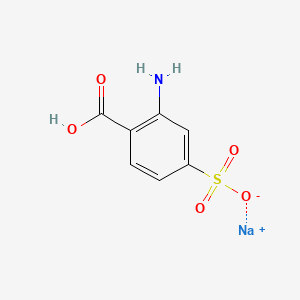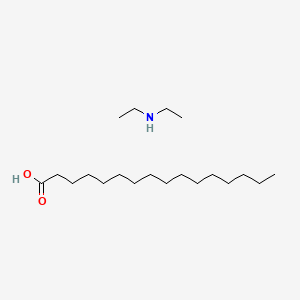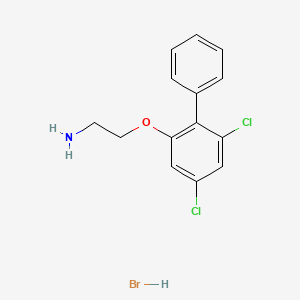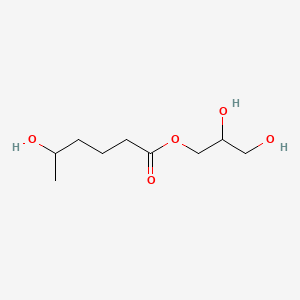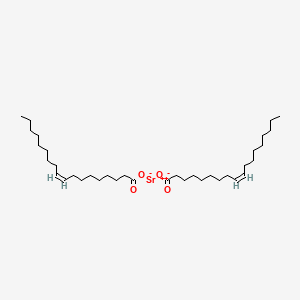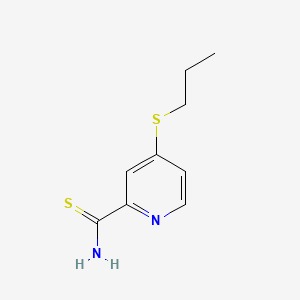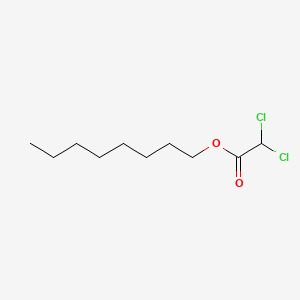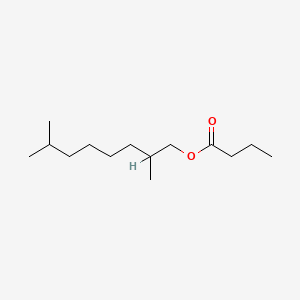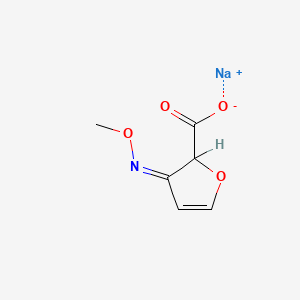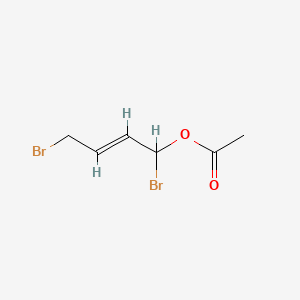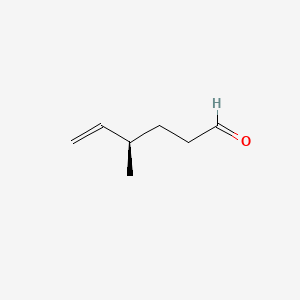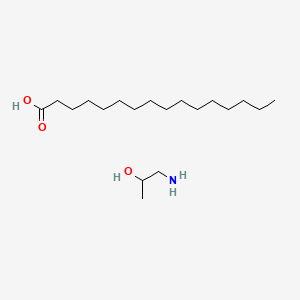
(2-Hydroxypropyl)ammonium palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxypropyl)ammonium palmitate is a chemical compound with the molecular formula C19H41NO3. It is a quaternary ammonium salt derived from palmitic acid and 2-hydroxypropylamine. This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)ammonium palmitate typically involves the reaction of palmitic acid with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxypropyl)ammonium palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The quaternary ammonium group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxypropyl)ammonium palmitate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in studies involving cell membranes and lipid interactions.
Industry: The compound is used in the formulation of personal care products, detergents, and other industrial applications
Wirkmechanismus
The mechanism of action of (2-Hydroxypropyl)ammonium palmitate involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with negatively charged components of cell membranes, leading to changes in membrane permeability and function. This interaction can affect various cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxypropyl palmitate: A similar compound with a hydroxyl group instead of the ammonium group.
N-2-Hydroxypropyl trimethyl ammonium chloride chitosan: Another quaternary ammonium compound with similar surfactant properties
Uniqueness
(2-Hydroxypropyl)ammonium palmitate is unique due to its specific combination of a quaternary ammonium group and a long-chain fatty acid. This combination imparts distinct surfactant properties, making it valuable in various applications where both hydrophilic and hydrophobic interactions are required .
Eigenschaften
CAS-Nummer |
64012-07-3 |
|---|---|
Molekularformel |
C19H41NO3 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
1-aminopropan-2-ol;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3(5)2-4/h2-15H2,1H3,(H,17,18);3,5H,2,4H2,1H3 |
InChI-Schlüssel |
WLYSZUFTDIWWPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O.CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


